Lipophilicity: Methyl vs. Ethyl Ester
The methyl ester target compound exhibits a computed LogP of 1.75050, compared to 1.95410 for the direct ethyl ester analog (CAS 22589-74-8), representing a ΔLogP of –0.20 . This difference arises solely from the replacement of the methyl carbamate with an ethyl carbamate, with all other structural features (furan ring, ethylidene-hydrazone linker) held constant. The lower LogP of the methyl ester indicates measurably greater preference for the aqueous phase in biphasic systems, which can be exploited in liquid-liquid extraction workflows, reversed-phase chromatographic purification, and aqueous-compatible reaction media .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.75050 (methyl N-[1-(furan-2-yl)ethylideneamino]carbamate, CAS 22589-72-6) |
| Comparator Or Baseline | LogP = 1.95410 (ethyl N-[1-(furan-2-yl)ethylideneamino]carbamate, CAS 22589-74-8) |
| Quantified Difference | ΔLogP = –0.204 (methyl ester is 0.20 log units less lipophilic) |
| Conditions | Computed LogP values (same algorithm, ACD/Labs or equivalent) sourced from authoritative chemical database entries |
Why This Matters
For procurement decisions, a ΔLogP of 0.20 translates to a ~1.6× difference in octanol-water partition coefficient (10^0.20 ≈ 1.58), meaning the methyl ester partitions differently in extraction and chromatography, requiring different solvent systems and potentially altering purification throughput.
